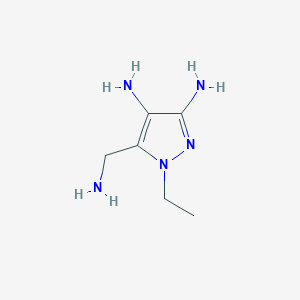

5-环己基-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a versatile heterocyclic ligand, and the thiol group adds to its reactivity .

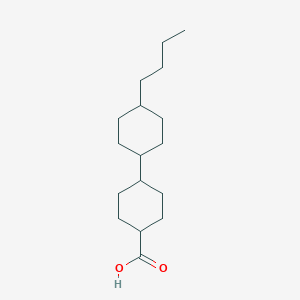

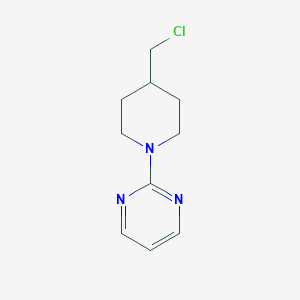

Molecular Structure Analysis

The molecular structure of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES stringCN1C(COC2=CC=C(C3CCCCC3)C=C2)=NN=C1S . The compound has an empirical formula of C16H21N3OS and a molecular weight of 303.42 .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of “5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol”, focusing on various unique applications:

Biological Probe Development

This compound has been used in the design of surface-enhanced Raman scattering (SERS) based probes for fast and accurate detection of DNA markers . The thiol group in the compound can bind to metal surfaces, enhancing the Raman signal of the attached triazole ring, which is sensitive to changes in its environment.

Antifungal Agents

Triazole derivatives have been evaluated for their antifungal activity against species such as Cryptococcus and Candida . The presence of the triazole ring in these compounds is crucial for their biological activity.

Material Science

Due to their electron-deficient nature, triazoles exhibit excellent electron-transport and hole-blocking properties. They are promising organic materials for applications in material science .

Cancer Research

Triazole derivatives have been synthesized and evaluated for their potential as anticancer agents. They are investigated for their ability to inhibit the uncontrolled growth and proliferation of abnormal cells .

Synthetic Chemistry

Triazoles are used in synthetic chemistry as building blocks for bioactive nucleoside analogues. They participate in reactions with various azides and alkynes, which are important in the synthesis of these compounds .

Organic Synthesis

The triazole moiety serves as a useful directing group for catalyzed C-H arylation in organic synthesis processes. It enables one-pot synthesis of substituted triazoles from secondary amides and hydrazides .

作用机制

Target of Action

Similar compounds such as 4-amino-5-methyl-4h-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors for metals like copper .

Mode of Action

Related compounds, such as 4-methyl-4h-1,2,4-triazole-3-thiol, have been shown to react with other compounds to yield new products . This suggests that 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol may also interact with its targets to induce changes.

Result of Action

Related compounds have been shown to exhibit certain effects, such as inhibiting corrosion .

属性

IUPAC Name |

3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGFTNWHBZPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357724 |

Source

|

| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335220-81-0 |

Source

|

| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)

![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)